molecular formula C30H30NO3PS B6290377 [S(R)]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide CAS No. 2565792-39-2

[S(R)]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide

Cat. No.: B6290377
CAS No.: 2565792-39-2
M. Wt: 515.6 g/mol
InChI Key: LJVIRCGVEIEVNU-RHBXAEEVSA-N
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Description

[S®]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a diphenylphosphino group and a benzo[d][1,3]dioxol moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The reaction conditions often require precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and advanced purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[S®]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

[S®]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of [S®]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diphenylphosphino group can coordinate with metal centers, influencing catalytic activity and selectivity. Additionally, the benzo[d][1,3]dioxol moiety can participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • [S®]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide
  • [S®]-N-[®-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide

Uniqueness

Compared to similar compounds, [S®]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide stands out due to its specific stereochemistry and the presence of both diphenylphosphino and benzo[d][1,3]dioxol groups.

Properties

IUPAC Name

(R)-N-[(S)-(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-phenylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30NO3PS/c1-30(2,3)36(32)31-29(22-13-7-4-8-14-22)25-19-26-27(34-21-33-26)20-28(25)35(23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-20,29,31H,21H2,1-3H3/t29-,36+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVIRCGVEIEVNU-RHBXAEEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC3=C(C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@@H](C1=CC=CC=C1)C2=CC3=C(C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30NO3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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